Tiagabine hydrochloride hydrate

Overview

Description

Tiagabine hydrochloride hydrate is a widely used anticonvulsive drug for the treatment of epilepsy. It selectively increases the concentration of gamma-aminobutyric acid in presynaptic neurons and glial cells, which is effective for therapy . This compound is also utilized to treat anxiety disorders, panic disorders, posttraumatic stress disorders, and neuropathic pain .

Mechanism of Action

Target of Action

Tiagabine hydrochloride hydrate primarily targets the gamma-aminobutyric acid (GABA) uptake carrier . GABA is the major inhibitory neurotransmitter in the central nervous system, playing a crucial role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Tiagabine operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier . This increased availability of GABA enhances its inhibitory effects, reducing neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by tiagabine is the GABAergic system . By inhibiting the reuptake of GABA, tiagabine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its inhibitory effects on post-synaptic neurons . This leads to a decrease in neuronal excitability, which can help control seizures .

Pharmacokinetics

After oral ingestion, tiagabine is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96% . Tiagabine is substantially metabolized (98%) in the liver, primarily by CYP3A4 . Less than 2% of an administered dose is excreted as unchanged tiagabine in urine . During tiagabine monotherapy, plasma elimination half-life values in adults are 5–9 hours .

Result of Action

The molecular effect of tiagabine’s action is the increased availability of GABA in the synaptic cleft . On a cellular level, this results in enhanced inhibitory effects on post-synaptic neurons, leading to a decrease in neuronal excitability . This can help control seizures, making tiagabine an effective treatment for epilepsy .

Action Environment

The action, efficacy, and stability of tiagabine can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that induce or inhibit CYP3A4, can affect the metabolism of tiagabine . Additionally, the interaction of tiagabine with plasma proteins may affect its absorption, distribution, metabolism, excretion, toxicity, and stability in vivo

Biochemical Analysis

Biochemical Properties

Tiagabine hydrochloride hydrate operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier . By this action, this compound blocks GABA uptake into presynaptic neurons, permitting more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Cellular Effects

This compound exerts its effects on various types of cells, primarily neurons. It enhances the activity of gamma aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system . This results in an increase in the concentration of GABA in presynaptic neurons and glial cells, thereby influencing cell function .

Molecular Mechanism

It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons, and allowing more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Temporal Effects in Laboratory Settings

It is known that this compound is substantially metabolized (98%) in the liver, primarily by CYP3A4 .

Dosage Effects in Animal Models

This compound is active in a number of animal seizure models, protecting against seizures induced by chemical stimuli

Metabolic Pathways

This compound is likely metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of tiagabine is excreted unchanged, with 25% and 63% of the remaining dose excreted into the urine and feces, respectively, primarily as metabolites .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96%

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tiagabine hydrochloride hydrate involves the synthesis of tiagabine base followed by its conversion to the hydrochloride salt. The inclusion complex of tiagabine and 2-hydroxypropyl-beta-cyclodextrin can be prepared by the freeze-drying method. Equimolar quantities of tiagabine base and 2-hydroxypropyl-beta-cyclodextrin are dispersed into water and stirred for 24 hours at 27°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the tiagabine base, followed by its conversion to the hydrochloride salt. The process includes purification steps to ensure the final product’s quality and stability .

Chemical Reactions Analysis

Types of Reactions

Tiagabine hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: Tiagabine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert tiagabine to its reduced forms.

Substitution: Tiagabine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of tiagabine .

Scientific Research Applications

Tiagabine hydrochloride hydrate has numerous scientific research applications, including:

Chemistry: Used as a model compound to study interactions with plasma proteins and other biomolecules.

Biology: Investigated for its effects on gamma-aminobutyric acid uptake and its role in neurotransmission.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Vigabatrin: Another anticonvulsant that inhibits gamma-aminobutyric acid transaminase, increasing gamma-aminobutyric acid levels.

Gabapentin: A gamma-aminobutyric acid analog used to treat epilepsy and neuropathic pain.

Pregabalin: Similar to gabapentin, used for epilepsy and neuropathic pain.

Uniqueness

Tiagabine hydrochloride hydrate is unique in its selective inhibition of gamma-aminobutyric acid reuptake, which distinguishes it from other anticonvulsants that may have broader mechanisms of action. This selectivity makes tiagabine particularly effective in increasing gamma-aminobutyric acid levels without affecting other neurotransmitter systems .

Biological Activity

Tiagabine hydrochloride hydrate (TGB) is a selective inhibitor of the GABA transporter-1 (GAT-1) and is primarily utilized as an anticonvulsant agent in the management of epilepsy. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Tiagabine enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By inhibiting GAT-1, TGB prevents the reuptake of GABA into presynaptic neurons, thereby increasing the availability of GABA in the synaptic cleft for receptor binding on postsynaptic cells. This mechanism contributes to its anticonvulsant properties.

Key Mechanistic Insights:

- IC50 Value: TGB exhibits an IC50 value of approximately 67 nM for GABA uptake inhibition in vivo .

- Protein Binding: It is highly bound to plasma proteins (>95%), influencing its pharmacokinetics and interactions with other medications .

Pharmacokinetics

Tiagabine is well absorbed after oral administration, with a bioavailability exceeding 95%. The drug is primarily metabolized by hepatic cytochrome P450 enzymes, particularly CYP3A4. Its elimination half-life ranges from 7 to 9 hours, with approximately 2% excreted unchanged in urine .

| Parameter | Value |

|---|---|

| Absorption | >95% |

| Protein Binding | 96% |

| Metabolism | CYP3A4 |

| Elimination Half-Life | 7-9 hours |

| Excretion (unchanged) | ~2% |

Therapeutic Applications

Tiagabine is primarily indicated as an adjunctive therapy for partial seizures in adults and children over 12 years. Clinical studies have demonstrated its efficacy in reducing seizure frequency by at least 50% in a substantial percentage of patients .

Clinical Efficacy:

- In nonrandomized trials, treatment success rates range from 33% to 46% for seizure reduction .

- In newly diagnosed patients, TGB monotherapy has shown comparable efficacy to carbamazepine .

Case Studies and Research Findings

-

Astrocyte Cultures Study:

A study involving rat cortical astrocytes indicated that TGB did not significantly alter metabolic activities but exhibited protective effects against oxidative stress, suggesting potential neuroprotective properties . -

Neurotoxicity Protection:

Research demonstrated that TGB could protect dopaminergic neurons from neurotoxic damage in a mouse model treated with MPTP, indicating its potential application in neurodegenerative diseases such as Parkinson's disease . -

Interaction with Plasma Proteins:

An investigation into TGB's interaction with human serum albumin revealed moderate binding characteristics and suggested that hydrophobic interactions play a significant role in this process. This understanding may enhance its therapeutic utilization .

Adverse Effects and Considerations

The most common side effects associated with TGB include dizziness, fatigue, and somnolence. Importantly, it does not adversely affect cognitive functions or increase fracture risk . However, there is a noted risk of depression in patients with epilepsy when using TGB .

Properties

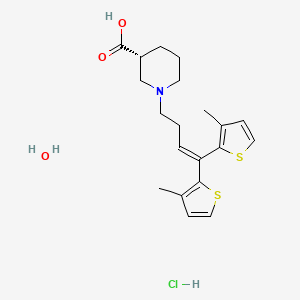

IUPAC Name |

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZCGZMZXXVHCF-GGMCWBHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145821-57-4 | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIAGABINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.